molecular formula C8H5BrF2O2 B6591811 5-Bromo-2-(difluoromethyl)benzoic acid CAS No. 1630983-04-8

5-Bromo-2-(difluoromethyl)benzoic acid

Cat. No.: B6591811
CAS No.: 1630983-04-8
M. Wt: 251.02 g/mol
InChI Key: LVMLRSXUEBUVBR-UHFFFAOYSA-N
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Description

5-Bromo-2-(difluoromethyl)benzoic acid is an organic compound with the molecular formula C8H5BrF2O2. It is a derivative of benzoic acid, where the hydrogen atoms at positions 5 and 2 on the benzene ring are substituted with a bromine atom and a difluoromethyl group, respectively.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(difluoromethyl)benzoic acid typically involves the bromination of 2-(difluoromethyl)benzoic acid. One common method includes the use of bromine in the presence of a catalyst and an organic solvent. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position on the benzene ring .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yield and purity. The product is then purified through recrystallization or other suitable methods to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(difluoromethyl)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted benzoic acids, biaryl compounds, and other derivatives depending on the specific reaction conditions and reagents used .

Scientific Research Applications

5-Bromo-2-(difluoromethyl)benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Bromo-2-(difluoromethyl)benzoic acid depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various transformations. In pharmaceuticals, its mechanism of action would be related to its interaction with biological targets, such as enzymes or receptors, leading to the desired therapeutic effect. The exact molecular targets and pathways involved would depend on the specific drug or material being developed .

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-2-chlorobenzoic acid
  • 5-Bromo-2-formyl-benzoic acid
  • 4-Bromo-2,5-difluorobenzoic acid

Uniqueness

5-Bromo-2-(difluoromethyl)benzoic acid is unique due to the presence of both bromine and difluoromethyl groups on the benzene ring. This combination of substituents imparts distinct chemical properties, such as increased reactivity and potential for forming diverse derivatives. Compared to similar compounds, it offers a unique balance of electronic and steric effects, making it valuable in various synthetic and research applications .

Properties

IUPAC Name

5-bromo-2-(difluoromethyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrF2O2/c9-4-1-2-5(7(10)11)6(3-4)8(12)13/h1-3,7H,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVMLRSXUEBUVBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)C(=O)O)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrF2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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